molecular formula C8H8N2S2 B080064 Benzothiazolylsulfanyl-methyl-amine CAS No. 14118-18-4

Benzothiazolylsulfanyl-methyl-amine

Cat. No. B080064
CAS RN: 14118-18-4
M. Wt: 196.3 g/mol
InChI Key: UZBIEGBACHITGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazolylsulfanyl-methyl-amine (BTSM) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BTSM is a thiol-containing compound that has been synthesized using various methods.

Mechanism Of Action

Benzothiazolylsulfanyl-methyl-amine's mechanism of action is not fully understood; however, studies have shown that it can interact with metal ions and form complexes, which can influence its biological activity. Benzothiazolylsulfanyl-methyl-amine's thiol group can also act as a reducing agent, which can scavenge free radicals and protect cells from oxidative damage.

Biochemical And Physiological Effects

Benzothiazolylsulfanyl-methyl-amine has been shown to have various biochemical and physiological effects. Studies have shown that Benzothiazolylsulfanyl-methyl-amine can inhibit the growth of cancer cells, induce apoptosis, and reduce oxidative stress. Benzothiazolylsulfanyl-methyl-amine has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using Benzothiazolylsulfanyl-methyl-amine in lab experiments is its ability to form stable metal complexes, which can be useful in various applications. However, the limitations of using Benzothiazolylsulfanyl-methyl-amine in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

There are numerous future directions for research on Benzothiazolylsulfanyl-methyl-amine. One area of research could be the development of Benzothiazolylsulfanyl-methyl-amine-based metal complexes for use in catalysis and other applications. Another area of research could be the investigation of Benzothiazolylsulfanyl-methyl-amine's potential as an anticancer agent and its mechanism of action. Additionally, more studies could be conducted to determine the safety and toxicity of Benzothiazolylsulfanyl-methyl-amine in vivo.
Conclusion
In conclusion, Benzothiazolylsulfanyl-methyl-amine is a thiol-containing compound that has gained attention in scientific research due to its potential applications in various fields. Benzothiazolylsulfanyl-methyl-amine can be synthesized using various methods, and it has been studied for its potential anticancer properties, as well as its ability to form stable metal complexes and act as an antioxidant. While there are limitations to using Benzothiazolylsulfanyl-methyl-amine in lab experiments, there are numerous future directions for research on this compound.

Synthesis Methods

Benzothiazolylsulfanyl-methyl-amine can be synthesized using various methods, including the reaction of benzothiazole with thioacetic acid, followed by reduction with sodium borohydride. Another method involves the reaction of benzothiazole with chloromethyl sulfide, followed by reduction with sodium borohydride. The purity of Benzothiazolylsulfanyl-methyl-amine can be improved using column chromatography.

Scientific Research Applications

Benzothiazolylsulfanyl-methyl-amine has been used in various scientific research applications, including as a ligand in metal complexes, as a fluorescent probe for detecting metal ions, and as an antioxidant. Benzothiazolylsulfanyl-methyl-amine has also been studied for its potential anticancer properties. Studies have shown that Benzothiazolylsulfanyl-methyl-amine can induce apoptosis in cancer cells by activating the mitochondrial pathway.

properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-9-12-8-10-6-4-2-3-5-7(6)11-8/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBIEGBACHITGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294617
Record name N-Methyl-2-benzothiazolesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazolylsulfanyl-methyl-amine

CAS RN

14118-18-4
Record name N-Methyl-2-benzothiazolesulfenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14118-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-benzothiazolesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.